4-Bromo-2-propoxy-1,3-thiazole
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Overview
Description
4-Bromo-2-propoxy-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the fourth position and a propoxy group at the second position Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxy-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group. The reaction can be represented as follows:
2-Bromo-1,3-thiazole+Propyl alcoholK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-propoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: New thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiazolidines.
Scientific Research Applications
4-Bromo-2-propoxy-1,3-thiazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxy-1,3-thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
4-Bromo-2-propoxy-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-Amino-4-bromo-1,3-thiazole: Similar structure but with an amino group instead of a propoxy group.
4-Bromo-2-methoxy-1,3-thiazole: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-2-ethoxy-1,3-thiazole: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: The presence of the propoxy group in this compound provides unique reactivity and potential applications compared to other thiazole derivatives. The propoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-propoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-2-3-9-6-8-5(7)4-10-6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIZYKGHCCZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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